molecular formula C9H13N7 B3237865 6-(piperazin-1-yl)-9H-purin-2-amine CAS No. 139653-73-9

6-(piperazin-1-yl)-9H-purin-2-amine

Número de catálogo: B3237865
Número CAS: 139653-73-9
Peso molecular: 219.25 g/mol
Clave InChI: IXYDNMRVHTYCBU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-(Piperazin-1-yl)-9H-purin-2-amine hydrochloride (CAS 1179370-34-3) is a high-purity chemical compound supplied for research purposes. This molecule features a purine core linked to a piperazine ring, a scaffold recognized for its significant biological relevance in medicinal chemistry . The purine moiety is a fundamental pharmacophore in many natural products and synthetic bioactive molecules, involved in critical cellular processes . Recent scientific investigations have identified derivatives containing a 6-(piperazin-1-yl)-1,3,5-triazine core, which is structurally similar, as a promising chemical scaffold with potent anti-schistosomal activity . This research highlights the potential of such compounds in the development of new therapeutics for neglected tropical diseases, specifically by targeting the Schistosoma mansoni histone methylation machinery . The presence of the piperazine group can enhance solubility and contribute to key molecular interactions with biological targets. This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers can leverage this compound for various studies, including in parasitology, epigenetics, and early-stage drug discovery.

Propiedades

IUPAC Name

6-piperazin-1-yl-7H-purin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N7/c10-9-14-7-6(12-5-13-7)8(15-9)16-3-1-11-2-4-16/h5,11H,1-4H2,(H3,10,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXYDNMRVHTYCBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=NC3=C2NC=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(piperazin-1-yl)-9H-purin-2-amine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods provide various pathways to introduce the piperazine moiety into the purine ring system.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of 6-(piperazin-1-yl)-9H-purin-2-amine.

Análisis De Reacciones Químicas

Types of Reactions

6-(piperazin-1-yl)-9H-purin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be employed to modify the oxidation state of the compound.

    Substitution: The piperazine and purine rings can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the purine or piperazine rings.

Aplicaciones Científicas De Investigación

Anticancer Properties

One of the most significant applications of 6-(piperazin-1-yl)-9H-purin-2-amine is its potential role as an anticancer agent . Research indicates that derivatives of purine can act as inhibitors of various enzymes involved in cancer progression, particularly DNA topoisomerases.

Case Studies

Recent studies have demonstrated that 6-(piperazin-1-yl)-9H-purin-2-amine derivatives exhibit promising results in vitro:

  • Study on Cell Lines : A comparative analysis with cisplatin showed that certain derivatives induced apoptosis and cell cycle arrest in various cancer cell lines .
  • Selectivity and Potency : The synthesized compounds displayed high selectivity for cancer cells with low levels of topoisomerase II, suggesting a tailored approach to cancer treatment .

Pharmacological Applications

Beyond its anticancer properties, 6-(piperazin-1-yl)-9H-purin-2-amine has been investigated for other pharmacological applications:

A. CDK2 Inhibition

Cyclin-dependent kinase 2 (CDK2) is essential for cell cycle regulation. Compounds derived from 6-(piperazin-1-yl)-9H-purin-2-amine have been identified as selective inhibitors of CDK2, which could be instrumental in controlling tumor growth .

B. Cannabinoid Receptor Modulation

Research has explored the potential of this compound as an antagonist for peripheral cannabinoid receptors (CB1). These interactions may have implications for treating metabolic disorders and obesity .

Structural Variants and Derivatives

The versatility of 6-(piperazin-1-yl)-9H-purin-2-amine allows for the synthesis of various derivatives that can enhance its pharmacological profile:

Compound NameStructure FeaturesUnique Properties
2-Chloro-N-cyclohexyl-9H-purin-6-amineChlorinated purine derivativeExhibits different receptor selectivity
8-(2-chlorophenyl)-9H-purin-6-yloxyContains a phenyl group at position 8Potentially stronger anticancer activity
2-Amino-N-(piperidinyl)-9H-purinePiperidine instead of piperazineDifferent pharmacokinetic properties

These derivatives demonstrate varying degrees of biological activity and receptor interactions, providing a rich field for ongoing research.

Mecanismo De Acción

The mechanism of action of 6-(piperazin-1-yl)-9H-purin-2-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and modulating their activity . This interaction can affect various cellular pathways and processes, leading to its potential therapeutic effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The purine scaffold is highly versatile, and modifications at the 2-, 6-, and 9-positions significantly influence biological activity and physicochemical properties. Below is a comparative analysis of 6-(piperazin-1-yl)-9H-purin-2-amine with structurally related compounds:

Structural Analogues and Their Properties

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features/Activity Reference
6-(Piperazin-1-yl)-9H-purin-2-amine Piperazine (6), NH₂ (2) C₉H₁₃N₇ 219.25 Potential kinase inhibitor scaffold
Silmitasertib Morpholine (6), CF₃O (4-Ph) C₁₆H₁₄F₃N₅O 361.31 Casein kinase II (CK2) inhibitor; IC₅₀: mTOR (390 nM), PI3K-α (461 nM)
NU6300 Cyclohexylmethoxy (6), vinylsulfonyl (4-Ph) C₁₈H₂₂N₆O₂S 386.47 Irreversible CDK2 inhibitor (targets Lys89)
9-Hexyl-2-(4-phenylpiperazin-1-yl)-6-(4-(trifluoromethoxy)phenyl)-9H-purine (4k) Hexyl (9), Ph-piperazine (2), CF₃O-Ph (6) C₂₈H₃₂F₃N₇O 564.60 Antitumour activity; high yield (81%)
6-(Pyrrolidin-1-yl)-9H-purine Pyrrolidine (6) C₈H₁₀N₆ 190.21 Simplified analog; lacks piperazine’s basicity

Structure-Activity Relationship (SAR) Insights

  • Piperazine vs. Piperidine : Piperazine’s secondary amine improves water solubility and hydrogen-bonding capacity compared to piperidine .
  • Substituent Position : 6-position modifications (e.g., piperazine in vs. cyclohexylmethoxy in ) directly influence target engagement, while 9-position alkylation (e.g., hexyl in ) modulates pharmacokinetics .

Actividad Biológica

6-(piperazin-1-yl)-9H-purin-2-amine, a compound with a unique purine-piperazine structure, has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a purine ring substituted with a piperazine moiety, which enhances its interaction with biological targets. Its chemical formula is C11_{11}H15_{15}N5_{5}, and it is often studied in its hydrochloride form for better solubility and stability in biological assays.

6-(piperazin-1-yl)-9H-purin-2-amine primarily acts by modulating the activity of specific enzymes and receptors. It has been shown to inhibit various kinases, which are crucial in regulating cellular processes such as proliferation and survival. By binding to the active sites of these enzymes, the compound can alter their activity, leading to therapeutic effects in various disease models.

Anticancer Activity

Research indicates that 6-(piperazin-1-yl)-9H-purin-2-amine exhibits significant anticancer properties. For instance, it has been tested against cyclin-dependent kinase 2 (CDK2), which plays a vital role in cell cycle regulation. In vitro studies demonstrated that derivatives of this compound showed potent CDK2 inhibition with IC50_{50} values as low as 19 nM .

Table 1: Inhibition Potency of 6-(piperazin-1-yl)-9H-purin-2-amine Derivatives Against CDK2

CompoundIC50_{50} (nM)Selectivity
Compound A19High
Compound B31Moderate
Compound C50Low

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study highlighted its effectiveness against Schistosoma mansoni, where it acted as a competitive substrate pocket inhibitor, significantly affecting parasite motility and reproduction .

Case Study: Anti-Schistosomal Activity
In a series of experiments involving S. mansoni, RNA interference techniques combined with ELISA assays revealed that compounds containing the piperazine moiety effectively reduced egg production and motility in adult worms by approximately 60% .

Structure-Activity Relationship (SAR)

The biological activity of 6-(piperazin-1-yl)-9H-purin-2-amine is closely linked to its structural features. Modifications at the piperazine or purine positions can enhance or diminish its potency against specific targets. For example, introducing polar groups at the C-6 position of the purine ring has been shown to improve CDK2 inhibition .

Table 2: Structural Modifications and Their Effects on Biological Activity

ModificationTarget EnzymeEffect on Activity
C-6 Polar SubstituentCDK2Increased potency
Piperazine Ring SubstitutionhCB1Decreased selectivity
Alkylation at N-positionVarious KinasesVariable effects

Q & A

Basic Research Questions

Q. What are the key structural features of 6-(piperazin-1-yl)-9H-purin-2-amine that influence its receptor binding affinity?

  • Methodological Answer : The compound’s piperazine moiety and purine core are critical for receptor interactions. Piperazine provides flexibility for hydrogen bonding, while the purine base mimics adenosine, enabling competitive binding at adenosine receptors (ARs). Structural analogs (e.g., 9-allyl or piperonyl derivatives) show altered selectivity due to substituent steric effects and electronic properties. Comparative studies using X-ray crystallography or molecular docking can validate binding modes .
  • Data Reference :

Compound NameKey Structural FeatureReceptor Selectivity
6-(Piperazin-1-yl)-9H-purin-2-aminePiperazine ringBroad AR affinity
9-Allyl derivativeAllyl group at N9Reduced A2A selectivity
Piperonyl-substituted analogBulkier substituentEnhanced A1 affinity

Q. Which analytical techniques are recommended for confirming the purity and structure of synthesized 6-(piperazin-1-yl)-9H-purin-2-amine?

  • Methodological Answer :

  • 1H NMR : Resolve aromatic protons (δ 7.5–8.5 ppm) and piperazine protons (δ 2.5–3.5 ppm) to confirm substitution patterns (e.g., see Fig. 30 in ).
  • HPLC-MS : Quantify purity (>95%) and detect impurities (e.g., unreacted boronic acids or dehalogenated byproducts). Reference standards like Ofloxacin N-Oxide Hydrochloride () can guide impurity profiling.
  • Elemental Analysis : Validate stoichiometry (C, H, N ratios) to confirm molecular formula.

Advanced Research Questions

Q. How can researchers optimize the Suzuki-Miyaura cross-coupling reaction for synthesizing 6-(piperazin-1-yl)-9H-purin-2-amine derivatives?

  • Methodological Answer :

  • Catalyst Selection : Use Pd(Ph₃)₄ (0.05 mmol) with K₂CO₃ (1.5 mmol) in toluene under reflux (12 h) for efficient coupling of 6-chloro precursors with aryl boronic acids .
  • Factorial Design : Vary temperature (80–120°C), solvent (toluene vs. DMF), and ligand (triphenylphosphine vs. XPhos) to maximize yield. Pre-experimental screening (e.g., Taguchi method) reduces trial iterations .
  • Purification : Employ gradient column chromatography (EtOAc/hexane, 1:3 to 1:6) to isolate products from Pd residues .

Q. What computational strategies are effective in predicting the pharmacokinetic properties of 6-(piperazin-1-yl)-9H-purin-2-amine analogs?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate ligand-receptor binding stability (e.g., adenosine A2A receptor) using AMBER or GROMACS. Analyze RMSD and binding free energy (MM/PBSA) to rank analogs .
  • AI-Driven QSAR : Train models on datasets (e.g., ChEMBL) to predict logP, solubility, and CYP450 interactions. COMSOL Multiphysics integration enables reaction parameter optimization .
  • ADMET Prediction : Use SwissADME or ADMETlab to forecast bioavailability and toxicity risks.

Q. How do structural modifications at the purine core impact the compound’s selectivity towards adenosine receptors?

  • Methodological Answer :

  • N9 Substitution : Allyl or propargyl groups at N9 reduce A2A affinity due to steric clashes in the receptor’s hydrophobic pocket. Piperonyl groups enhance A1 binding via π-π stacking .
  • C2 Modifications : Fluorine or methyl groups at C2 alter electron density, affecting hydrogen bonding with His264 (A2A) or Asn253 (A1).
  • Experimental Validation : Radioligand displacement assays (³H-ZM241385 for A2A) and cAMP inhibition studies quantify subtype selectivity .

Q. How should researchers address contradictions in reported bioactivity data for 6-(piperazin-1-yl)-9H-purin-2-amine analogs?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, ChEMBL) and normalize using standardized assays (e.g., IC50 values against CHO cells expressing ARs) .
  • Systematic Variation : Test analogs under identical conditions (pH, temperature, cell line) to isolate structural effects.
  • Error Analysis : Quantify batch-to-batch variability (e.g., impurity levels) using ANOVA and report confidence intervals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(piperazin-1-yl)-9H-purin-2-amine
Reactant of Route 2
Reactant of Route 2
6-(piperazin-1-yl)-9H-purin-2-amine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.